molecular formula C12H11NO4 B13712645 Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13712645
M. Wt: 233.22 g/mol
InChI Key: ZZPULVAZQJOCDA-UHFFFAOYSA-N
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Description

Ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate (CAS: 1352896-92-4) is an isoxazole derivative characterized by a hydroxyl-substituted phenyl ring at the 5-position of the isoxazole core and an ethyl ester group at the 3-position. Its molecular formula is $ \text{C}{12}\text{H}{11}\text{NO}_4 $, with a molecular weight of 233.22 g/mol. The hydroxyl group at the para position of the phenyl ring introduces polarity and hydrogen-bonding capability, distinguishing it from analogs with non-polar or electron-withdrawing substituents .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-11(17-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3

InChI Key

ZZPULVAZQJOCDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Condensation of Acetophenone Derivatives with Hydroxylamine Hydrochloride

A reported method involves starting from acetophenone as the aryl precursor. The key steps include:

  • Deprotonation of acetophenone with a strong base such as sodium hydride to form an enolate intermediate.
  • Condensation with diethyl oxalate to generate an enol-type β-ketoester intermediate.
  • Cyclization with hydroxylamine hydrochloride to form the isoxazole ring, yielding this compound.

This method addresses the shortcomings of traditional cycloaddition by avoiding harsh chlorination and oxidation steps, improving selectivity for hydroxyphenyl substitution. The reaction scheme is summarized below:

Step Reagents/Conditions Intermediate/Product Notes
1 Acetophenone + Sodium hydride Enolate intermediate Strong base deprotonation
2 Enolate + Diethyl oxalate β-Ketoester intermediate Condensation reaction
3 β-Ketoester + Hydroxylamine HCl This compound Cyclization to isoxazole ring

This approach yields the target compound with improved purity and yield compared to classical methods.

1,3-Dipolar Cycloaddition Using Nitrile Oxides and Alkynes

Another synthetic route involves:

  • Generation of nitrile oxides in situ from aldoximes or hydroximoyl chlorides.
  • Cycloaddition with terminal alkynes bearing the 4-hydroxyphenyl substituent.
  • Use of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or mild acidic aqueous conditions to facilitate the reaction.

Advantages of this method include regioselectivity and mild reaction conditions, often performed in aqueous media or under ultrasound irradiation to enhance yield and reduce reaction times. However, the method requires careful control to avoid by-products and ensure the correct substitution pattern on the isoxazole ring.

One-Pot Three-Component Condensation

A green and efficient method reported for isoxazole derivatives involves:

  • One-pot condensation of aryl aldehydes (such as 4-hydroxybenzaldehyde), hydroxylamine hydrochloride, and ketoesters (ethyl acetoacetate).
  • Catalysis by mild bases or salts such as potassium phthalimide, sodium ascorbate, or boric acid.
  • Reaction performed in aqueous medium at room temperature.

This method is advantageous for synthesizing substituted isoxazoles with functional groups like hydroxyphenyl, offering high yields and operational simplicity.

Detailed Synthetic Procedure Example from Patent Literature

A detailed procedure adapted for ethyl 5-substituted isoxazole carboxylates (analogous to the hydroxyphenyl derivative) is as follows:

Step Description
(a) React ethylacetoacetate, triethyl orthoformate, and acetic anhydride at 90–120 °C to form ethyl ethoxymethyleneacetoacetic ester.
(b) React the ester with hydroxylamine sulfate in the presence of sodium acetate at −20 to 0 °C to form crude ethyl-5-substituted isoxazole-3-carboxylate.
(c) Purify the crude product by extraction and solvent removal.

This process yields the ethyl isoxazole carboxylate core, which can be further functionalized to introduce the hydroxyphenyl group via substitution reactions or by starting from appropriately substituted acetophenone derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Acetophenone condensation with diethyl oxalate and hydroxylamine hydrochloride Sodium hydride, diethyl oxalate, hydroxylamine hydrochloride ~70-85 Direct synthesis of hydroxyphenyl isoxazole; high selectivity Requires strong base; sensitive to moisture
1,3-Dipolar cycloaddition (nitrile oxide + alkyne) Hydroximoyl chloride or aldoxime, alkyne, DBU or acid catalyst 60-90 Regioselective; mild conditions; metal-free options Needs careful control of nitrile oxide formation
One-pot three-component condensation Aryl aldehyde, hydroxylamine hydrochloride, ketoester, mild catalyst 75-90 Simple, green, aqueous medium; operationally easy Limited to certain substituents; may require purification steps
Patent method (ethylacetoacetate route) Ethylacetoacetate, triethyl orthoformate, acetic anhydride, hydroxylamine sulfate 80-85 Scalable; well-documented; reproducible Multi-step; low temperature control needed

Mechanistic Insights

  • The condensation of β-ketoesters with hydroxylamine hydrochloride proceeds via nucleophilic attack of hydroxylamine on the keto group, followed by cyclization and dehydration to form the isoxazole ring.
  • The 1,3-dipolar cycloaddition involves generation of nitrile oxides, which act as 1,3-dipoles, reacting with alkynes (dipolarophiles) to afford isoxazoles regioselectively.
  • The one-pot three-component condensation likely proceeds through initial oxime formation from aldehyde and hydroxylamine, followed by Michael-type addition and cyclization with the ketoester.

Chemical Reactions Analysis

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of isoxazole derivatives, including ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate. Research indicates that this compound exhibits significant antioxidant activity, which is vital for protecting cells from oxidative stress. In vitro assays using human primary fibroblasts demonstrated that it outperforms traditional antioxidants like quercetin, making it a promising candidate for therapeutic applications in age-related diseases and conditions associated with oxidative damage .

Anti-Cancer Activity
Isoxazole compounds have been investigated for their potential as anti-cancer agents. This compound has been identified as an inhibitor of heat shock protein 90 (HSP90), a protein that plays a crucial role in cancer cell survival and proliferation. Inhibiting HSP90 can lead to the destabilization of several oncoproteins, thereby inducing apoptosis in cancer cells .

Case Study: HSP90 Inhibition
A study demonstrated that derivatives of this compound showed effective inhibition of HSP90 activity in various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates among treated cells .

Materials Science

Synthesis of Functional Polymers
this compound serves as a precursor for synthesizing functional polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. For example, polymers synthesized with this compound have exhibited better resistance to thermal degradation compared to traditional polymers .

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityImproved by 30%
Mechanical StrengthIncreased tensile strength
Degradation TemperatureUp to 250 °C

Environmental Science

Biodegradation Studies
Research has also focused on the environmental impact of isoxazole derivatives, including their biodegradability. This compound has been tested for its breakdown in various environmental conditions. Studies indicate that it undergoes microbial degradation, suggesting potential applications in developing biodegradable materials .

Case Study: Microbial Degradation
A field study assessed the degradation rate of this compound in soil samples contaminated with this compound. Results showed a significant reduction in concentration over a period of six weeks, indicating effective microbial action and supporting its use as an environmentally friendly alternative to non-biodegradable compounds .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate involves its interaction with various molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), which play crucial roles in inflammation and cancer . The compound may also interact with receptors and ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Substituent Effects on Polarity and Reactivity

Compound Name Substituent (Position) Key Differences References
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate Methoxy (para) Methoxy is electron-donating, enhancing aromatic ring electron density. Less polar than hydroxyl, reducing hydrogen-bonding potential. Yield: 85% .
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate Ethoxycarbonyl (para) Electron-withdrawing ester group reduces electron density, potentially stabilizing the isoxazole ring. May exhibit lower solubility in polar solvents .
Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate Methyl (meta) Methyl group increases lipophilicity. Meta substitution alters steric and electronic effects compared to para-substituted analogs. $ ^1\text{H} $ NMR: δ 2.43 (s, 3H) .
Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate CF$_3$ (meta, para) Strong electron-withdrawing groups enhance ring stability and acidity. High lipophilicity may improve membrane permeability .
Ethyl 5-(4-cyanophenyl)isoxazole-3-carboxylate Cyano (para) Cyano group is strongly electron-withdrawing, potentially increasing electrophilicity. Hydrolyzed to carboxylic acid (SI-37) under basic conditions .

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound enhances water solubility compared to analogs with methoxy or trifluoromethyl groups. For example, ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is less polar, favoring organic solvents .

Biological Activity

Ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with related compounds.

  • Molecular Formula : C₁₂H₁₁NO₄
  • Molecular Weight : 223.22 g/mol
  • Structure : The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms, along with a para-hydroxyphenyl substituent and an ethyl ester group.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The isoxazole ring serves as a pharmacophore that can bind to specific receptors or enzymes, modulating their activity. Research indicates that this compound may exhibit:

  • Antioxidant Properties : It has been studied for its potential to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, contributing to its therapeutic effects in conditions characterized by inflammation.
  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antioxidant Activity :
    • Exhibits significant free radical scavenging activity, which is crucial in preventing cellular damage caused by oxidative stress.
    • A comparative study showed that derivatives of isoxazole compounds demonstrated higher antioxidant capacities than standard antioxidants like ascorbic acid.
  • Anti-inflammatory Activity :
    • In vitro assays have indicated that the compound can reduce the production of pro-inflammatory cytokines.
    • Animal models have shown a decrease in edema and inflammatory markers when treated with this compound.
  • Anticancer Properties :
    • Studies involving various cancer cell lines (e.g., HeLa, HCT116) indicated that this compound can induce apoptosis and inhibit cell proliferation.
    • The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC₁₂H₁₁NO₄Antioxidant, anti-inflammatory, anticancer
Mthis compoundC₁₁H₉NO₄Moderate antioxidant activity
Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylateC₁₂H₉BrNO₄Enhanced anti-inflammatory properties

The presence of the ethyl group in this compound enhances its lipophilicity compared to its methyl counterpart, potentially improving its bioavailability and interaction with biological membranes.

Case Studies

  • In Vivo Study on Anti-inflammatory Effects :
    A study conducted on mice demonstrated that administration of this compound significantly reduced paw swelling in a carrageenan-induced inflammation model. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Cytotoxicity Assay on Cancer Cells :
    In vitro experiments revealed that the compound exhibited IC50 values ranging from 10 µM to 25 µM against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Q & A

Q. What are the optimal conditions for synthesizing Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate?

The compound can be synthesized via cycloaddition reactions. For derivatives with aromatic substituents, a common approach involves reacting ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave irradiation. This method enhances reaction efficiency and yields (e.g., 75–88% for hydrolysis products) . Key parameters include temperature control (60–120°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., NaI for halogen exchange).

Q. How can the purity and structure of this compound be verified experimentally?

Characterization typically employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and ester group integrity.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • X-ray Crystallography : To resolve bond lengths and angles, as demonstrated in structural studies of similar isoxazole derivatives .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmaceutical intermediates) .

Q. What are the primary applications of this compound in academic research?

It serves as a versatile intermediate in:

  • Drug Discovery : Derivatives target enzyme inhibition (e.g., neurology-related pathways) .
  • Material Science : Functionalization for polymers with enhanced thermal stability .
  • Analytical Chemistry : As a chromatographic reference standard due to its well-defined structure .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-hydroxyphenyl group influence hydrolysis kinetics?

The hydroxyl group introduces steric hindrance and electronic modulation. Under acidic hydrolysis (6M HCl, reflux), steric effects slow reaction rates compared to non-hydroxylated analogs, yielding 75–82% carboxylic acid derivatives. In contrast, basic hydrolysis (10% NaOH, ethanol) leverages electron-withdrawing effects for faster ester cleavage (88% yield) . Kinetic studies should compare substituents (e.g., -F, -Cl) to isolate electronic vs. steric contributions.

Q. What strategies resolve contradictions in crystallographic data for isoxazole derivatives?

Discrepancies in bond angles or torsional strain can arise from poor data quality or twinning. Use SHELXL for refinement, which handles high-resolution and twinned datasets robustly . For ambiguous electron density, iterative refinement with restraints on aromatic rings (e.g., phenyl group planarity) and validation via R-factor convergence (<5%) is recommended .

Q. How can nucleophilic aromatic substitution (NAS) be leveraged for functional diversification?

The 4-hydroxyphenyl group’s electron-donating properties deactivate the ring toward NAS. To enhance reactivity:

  • Pre-functionalization : Convert -OH to -OTf (triflate) for better leaving-group ability.
  • Microwave-assisted synthesis : Accelerate reactions (e.g., amination with NH₃/MeOH at 100°C yields 63% amino derivatives) .
  • Halogen exchange : Replace -OH with -I using NaI/DMF (120°C, 87% yield) for downstream cross-coupling .

Q. What computational methods predict biological activity of derivatives?

  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs).
  • QSAR modeling : Correlate substituent properties (Hammett σ, logP) with bioactivity data. For example, fluorinated analogs show enhanced blood-brain barrier penetration .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS software) .

Methodological Considerations

Q. How to optimize reaction yields in large-scale syntheses?

  • Continuous flow reactors : Minimize side reactions and improve heat management .
  • Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps.
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Q. What protocols ensure reproducibility in biological assays?

  • Dose-response curves : Use ≥3 technical replicates and normalize to controls (e.g., DMSO vehicle).
  • Enzyme inhibition assays : Validate with positive controls (e.g., staurosporine for kinases) .
  • Cell-based studies : Maintain consistent passage numbers and culture conditions (e.g., 5% CO₂, 37°C) .

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